molecular formula C11H22N2O3 B3028845 Leucylvaline CAS No. 35436-83-0

Leucylvaline

Cat. No. B3028845
CAS RN: 35436-83-0
M. Wt: 230.3 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
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Description

Leucylvaline, while not directly studied in the provided papers, can be inferred to be a dipeptide composed of the amino acids leucine and valine. The papers provided focus on leucine and its derivatives, which offer insights into the behavior of leucine-containing compounds. Leucine itself is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis in skeletal muscle, particularly in a postabsorptive state, as demonstrated in a study where leucine stimulated protein synthesis via a rapamycin-sensitive pathway involving the mammalian target of rapamycin (mTOR) .

Synthesis Analysis

The synthesis of leucylvaline would likely involve standard peptide bond formation techniques, such as those used in the synthesis of leucyl derivatives of substituted anilides . These techniques include the formation of an amide bond between the carboxyl group of leucine and the amino group of valine, potentially using coupling agents or activating reagents to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of leucylvaline would be expected to exhibit characteristics similar to those of other leucine-containing compounds. For instance, L-leucyl-L-leucine forms porous crystals and self-organizes into nanostructures, such as nanofibers or web-like structures, which are a result of its specific crystal packing . Similarly, leucylvaline may also exhibit unique structural properties due to the presence of leucine.

Chemical Reactions Analysis

Leucine and its derivatives participate in various chemical reactions, particularly those involving the mTOR signaling pathway. Leucine has been shown to enhance the phosphorylation of eukaryotic initiation factor (eIF) and other proteins involved in translation initiation, which is a critical step in protein synthesis . Leucylvaline, by virtue of containing leucine, may also influence such biochemical pathways, although the specific reactions would depend on the context in which it is used.

Physical and Chemical Properties Analysis

The physical and chemical properties of leucylvaline can be partially understood by examining those of leucine and its derivatives. Leucine exhibits specific sorption properties and forms different types of crystal packing depending on the environmental conditions . The kinetic properties of leucine derivatives, such as their solubility, stability, and reactivity as substrates or inhibitors, have been studied and provide a basis for understanding the behavior of leucylvaline in enzymatic reactions . Additionally, the phase transitions and local dynamics of leucine, as observed through various spectroscopic and calorimetric methods, suggest that leucylvaline may also exhibit phase-dependent properties and anharmonic dynamics .

Scientific Research Applications

  • Role in Protein Synthesis and Translational Fidelity

    • Leucyl-tRNA synthetase (LeuRS) plays a vital role in protein synthesis by ensuring translational fidelity. In a study, the knock-out strain of Saccharomyces cerevisiae LeuRS was used to analyze in vivo tRNA aminoacylation properties, emphasizing the importance of LeuRS post-transfer editing in aminoacylation fidelity (Yao et al., 2008).
  • Influence on Urea Synthesis

    • L-Leucine has been shown to inhibit urea synthesis in rat hepatocytes from various nitrogen sources, suggesting its significant role in metabolic pathways, particularly influencing ornithine transcarbamylase and not glutamate dyhydrogenase (Rognstad, 1977).
  • Biosynthetic Incorporation into Sterol

    • Leucine is used efficiently by Leishmania mexicana for sterol biosynthesis, indicating its role in the biosynthetic pathways of certain trypanosomatids. This study showed that leucine can be incorporated intact into the isoprenoid pathway leading to sterol, differing from its conversion to acetyl-CoA in animals and plants (Ginger et al., 2001).
  • Impact on Intestinal Enzyme Activities and Digestibility

    • In a study on goats, the duodenal infusion of leucine was found to affect α-amylase, trypsin, and lipase activity, and starch digestibility in the small intestine, highlighting its role in digestive enzyme regulation and nutrient assimilation (Yu et al., 2014).
  • Contribution to Amino Acid Mistranslation

    • Research on E. coli with a defect in the editing mechanism of leucyl-tRNA synthetase revealed significant insights into the process of amino acid mistranslation, particularly the misincorporation of non-proteinogenic amino acids like norvaline in place of leucine under certain conditions (Cvetesic et al., 2016).
  • Impact on Metabolism in Brain Tissue

    • The uptake of leucine by the brain and its role in protein synthesis and oxidation were explored in rats with portocaval anastomosis, indicating leucine's influence on brain metabolism and amino acid transport under specific physiological conditions (Cremer et al., 1977).
  • Stimulation of Protein Synthesis in Skeletal Muscle

    • Leucine uniquely stimulates protein synthesis in skeletal muscle of postabsorptive rats via a rapamycin-sensitive pathway, highlighting its role in muscle protein metabolism and its potential in therapeutic and nutritional interventions (Anthony et al., 2000).
  • Quality Control in Protein Synthesis

    • Leucyl-tRNA synthetase (LeuRS) is involved in quality control mechanisms during protein synthesis, particularly in the misactivation of non-leucine amino acids. The study on E. coli LeuRS mutants demonstrates the importance of the tRNA translocation mechanism in preventing genetic code ambiguities (Hellmann & Martinis, 2009).
  • Accessory Cell Role in Immune Response

    • L-leucine methyl ester was used to study the role of accessory cells in human B and T cell activation in vitro, providing insights into immune cell dynamics and potential therapeutic applications in immunology (Thiele et al., 1983).
  • Potential Tumor Promoting Activity

    • L-Isoleucine and L-leucine have been indicated as possible tumor promoters in bladder cancer in rats, suggesting a potential link between these amino acids and cancer development (Nishio et al., 1986).

properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Leucylvaline

CAS RN

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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